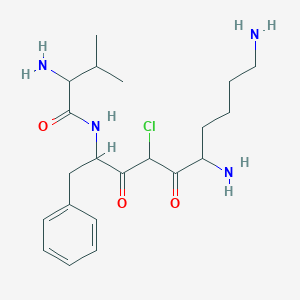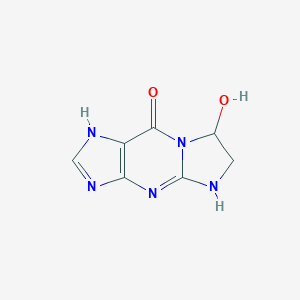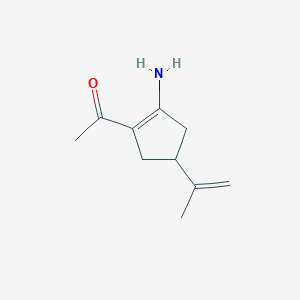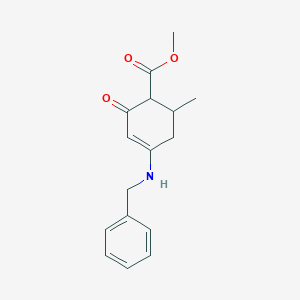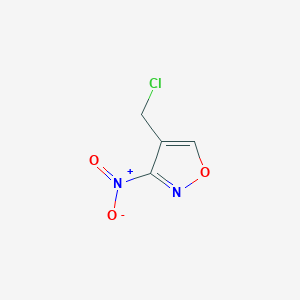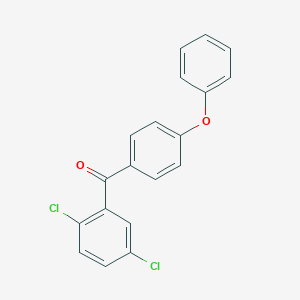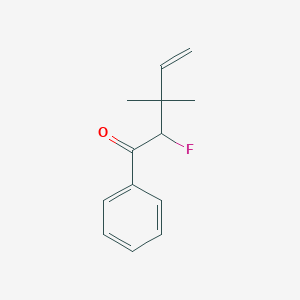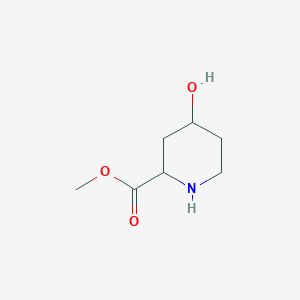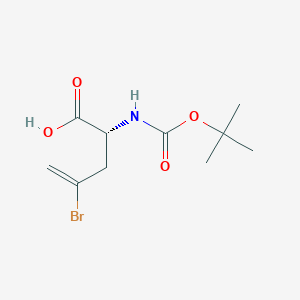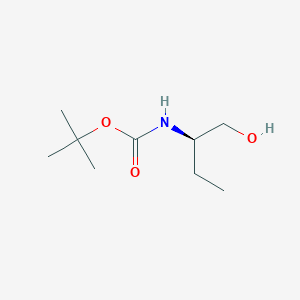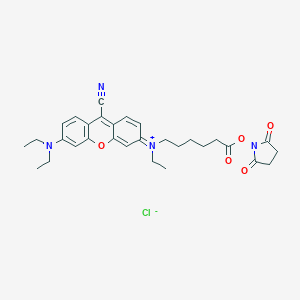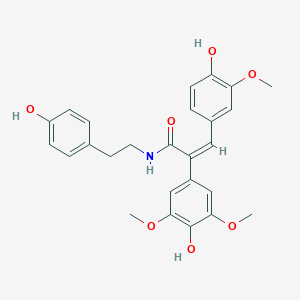
(E)-Squamosamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Squamosamide is a natural compound that has been found to possess various pharmacological properties. It is a derivative of the plant species, Goniothalamus squamulosus, which is native to Southeast Asia. (E)-Squamosamide has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chemosensor Development
Squamosamide derivatives, particularly in cyanine platforms, are excellent for developing chemosensors due to their impressive photophysical properties, biocompatibility, and low toxicity. Recent developments in cyanine-based chemosensors, including squaraine, have significantly advanced bioimaging applications (Sun et al., 2016).
Antioxidation Activity
Squamosamide cyclic analogs have been synthesized and tested for antioxidation activity, showing promising results. These compounds, including some squamosamide derivatives, exhibit notable antioxidative properties (Xie et al., 2004).
Neuroprotective Effects
Squamosamide derivatives, like FLZ, have been studied for their neuroprotective effects. They demonstrate potential in protecting against 6-hydroxydopamine-induced apoptosis in cell models, suggesting applications in neurodegenerative diseases (Zhang, Zhang, & Liu, 2007).
Alzheimer's Disease Therapy
The squamosamide derivative FLZ has shown potential in enhancing BDNF/TrkB/CREB signaling and inhibiting neuronal apoptosis, particularly in Alzheimer's disease models. This suggests its applicability in long-term Alzheimer's disease therapy (Li & Liu, 2010).
Supramolecular Chemistry and Chemical Biology
Squaramides, including squamosamide derivatives, have versatile applications in chemical research. Their uses span self-assembly, organocatalysis, molecular recognition, medicinal chemistry, and bioconjugation, highlighting their broad applicability (Marchetti et al., 2019).
Parkinson's Disease Research
Studies on squamosamide derivatives like FLZ indicate their role in combating Parkinson’s disease. These compounds show promise in protecting against MPP+-induced apoptosis and related signal transduction alterations, suggesting potential as anti-Parkinson's drugs (Zhang, Zhang, & Liu, 2007).
Inflammatory Mediator Production Inhibition
Squamosamide derivatives have been observed to inhibit inflammatory mediator production in macrophages, particularly in response to lipopolysaccharide-induced inflammation. This could have implications for developing anti-inflammatory drugs (Pang, Liu, & Liu, 2009).
properties
CAS RN |
142750-35-4 |
|---|---|
Product Name |
(E)-Squamosamide |
Molecular Formula |
C26H27NO7 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(Z)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C26H27NO7/c1-32-22-13-17(6-9-21(22)29)12-20(18-14-23(33-2)25(30)24(15-18)34-3)26(31)27-11-10-16-4-7-19(28)8-5-16/h4-9,12-15,28-30H,10-11H2,1-3H3,(H,27,31)/b20-12- |
InChI Key |
VEUGFVRUMOLGFJ-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |
melting_point |
206-207°C |
physical_description |
Solid |
synonyms |
FLZ compound squamosamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



